molecular formula C17H18N6O2 B2863526 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanone CAS No. 2034204-90-3

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanone

Cat. No.: B2863526
CAS No.: 2034204-90-3
M. Wt: 338.371
InChI Key: PRMOYUSFMBORSX-UHFFFAOYSA-N
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Description

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanone is a complex organic molecule featuring multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanone typically involves multi-step organic reactions. One common approach is the use of click chemistry to form the 1H-1,2,3-triazole ring. This involves the cycloaddition of azides and alkynes in the presence of a copper(I) catalyst . The azetidine and pyrrolidine rings are often introduced through nucleophilic substitution reactions, while the benzo[d]oxazole moiety can be synthesized via cyclization reactions involving ortho-aminophenols and carboxylic acids .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of robust catalysts and solvents that can be recycled would also be crucial to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The triazole and benzo[d]oxazole rings can be oxidized under strong oxidative conditions.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.

    Substitution: The azetidine and pyrrolidine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new alkylated or arylated derivatives.

Scientific Research Applications

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanone: has several applications in scientific research:

Mechanism of Action

The biological activity of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanone is primarily due to its ability to interact with various molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with enzyme active sites, while the benzo[d]oxazole moiety can interact with DNA or proteins through intercalation or groove binding . These interactions disrupt normal cellular processes, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (1H-1,2,3-triazol-1-yl)methanone derivatives: Known for their antimicrobial properties.

    Benzo[d]oxazole derivatives: Used in the treatment of neurological disorders.

    Pyrrolidine-based compounds: Commonly found in antiviral and anticancer drugs.

Uniqueness

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanone: is unique due to the combination of these three pharmacophores in a single molecule, which may result in synergistic effects and enhanced biological activity .

Properties

IUPAC Name

[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]-[3-(triazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c24-16(21-10-12(11-21)23-9-7-18-20-23)14-5-3-8-22(14)17-19-13-4-1-2-6-15(13)25-17/h1-2,4,6-7,9,12,14H,3,5,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMOYUSFMBORSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)N4CC(C4)N5C=CN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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